![molecular formula C7H12N2O2 B1469326 3-Ethyl-1-methyl-2,5-piperazinedione CAS No. 1279817-01-4](/img/structure/B1469326.png)
3-Ethyl-1-methyl-2,5-piperazinedione
Overview
Description
3-Ethyl-1-methyl-2,5-piperazinedione (EMP) is a heterocyclic compound containing an oxygen-containing heterocyclic ring system of three carbon atoms, one nitrogen atom, and one oxygen atom. It is a highly versatile compound with a wide range of applications in synthetic organic chemistry and biochemistry. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
3-Ethyl-1-methyl-2,5-piperazinedione is widely used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles, as well as in the synthesis of amino acids and peptides. In addition, it has been used in the synthesis of various antibiotics, antiviral agents, and anticancer agents.
Mechanism Of Action
3-Ethyl-1-methyl-2,5-piperazinedione acts as a proton donor in the synthesis of various compounds. It is also used as a catalyst in the formation of carbon–carbon bonds. In addition, it can be used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Biochemical And Physiological Effects
3-Ethyl-1-methyl-2,5-piperazinedione has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been found to have a protective effect against oxidative stress and to have a positive effect on the immune system.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Ethyl-1-methyl-2,5-piperazinedione in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, it is a highly versatile reagent that can be used in a wide variety of synthetic organic chemistry and biochemistry experiments. The main limitation of using 3-Ethyl-1-methyl-2,5-piperazinedione in laboratory experiments is that it is a highly reactive compound, and thus it must be handled with care to avoid any potential hazards.
Future Directions
In the future, 3-Ethyl-1-methyl-2,5-piperazinedione could be used in the synthesis of other heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, it could be used for the synthesis of various pharmaceuticals, antibiotics, antiviral agents, and anticancer agents. Furthermore, it could be used in the synthesis of various peptides and amino acids. Finally, it could be used in the study of the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
3-ethyl-1-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-7(11)9(2)4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVWFMNJSDTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-methyl-2,5-piperazinedione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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